4-Cyano-2-nitrobenzenesulfonamide
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Overview
Description
4-Cyano-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C₇H₅N₃O₄S. It is characterized by the presence of a cyano group (-CN), a nitro group (-NO₂), and a sulfonamide group (-SO₂NH₂) attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-nitrobenzenesulfonamide typically involves the nitration and halogenation of N-phenylbenzenesulfonamide. A novel route has been developed that employs metal-promoted tandem nitration and halogenation, which shows high chemoselectivity and functional group compatibility . The reaction conditions often involve the use of nitration reagents such as Cu(NO₃)₂·3H₂O, Fe(NO₃)₃·9H₂O, and NH₄NO₃ .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) with a catalyst, lithium aluminum hydride (LiAlH₄), and sodium borohydride (NaBH₄). Oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can also be used.
Major Products Formed
The major products formed from these reactions include 4-amino-2-nitrobenzenesulfonamide and 4-cyano-2-aminobenzenesulfonamide, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyano-2-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, agrochemicals, and electronic materials
Mechanism of Action
The mechanism of action of 4-Cyano-2-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can inhibit enzyme activity by mimicking the substrate and binding to the active site. The cyano and nitro groups can participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
4-Halo-2-nitrophenylbenzenesulfonamide: Similar structure but with a halogen substituent instead of a cyano group.
2-Nitrobenzenesulfonamide: Lacks the cyano group, making it less reactive in certain chemical reactions.
Uniqueness
4-Cyano-2-nitrobenzenesulfonamide is unique due to the presence of both cyano and nitro groups, which provide distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
29092-36-2 |
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Molecular Formula |
C7H5N3O4S |
Molecular Weight |
227.20 g/mol |
IUPAC Name |
4-cyano-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H5N3O4S/c8-4-5-1-2-7(15(9,13)14)6(3-5)10(11)12/h1-3H,(H2,9,13,14) |
InChI Key |
QOMLMUXYEJQPPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])S(=O)(=O)N |
Origin of Product |
United States |
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